3-Cyano-4,6-dichloro-2-methyl-5-phenylpyridine
CAS No.: 127581-38-8
Cat. No.: VC21211468
Molecular Formula: C13H8Cl2N2
Molecular Weight: 263.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 127581-38-8 |
|---|---|
| Molecular Formula | C13H8Cl2N2 |
| Molecular Weight | 263.12 g/mol |
| IUPAC Name | 4,6-dichloro-2-methyl-5-phenylpyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C13H8Cl2N2/c1-8-10(7-16)12(14)11(13(15)17-8)9-5-3-2-4-6-9/h2-6H,1H3 |
| Standard InChI Key | ULLSLRUDINNQOL-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=C(C(=N1)Cl)C2=CC=CC=C2)Cl)C#N |
| Canonical SMILES | CC1=C(C(=C(C(=N1)Cl)C2=CC=CC=C2)Cl)C#N |
Introduction
Structural Characteristics and Chemical Identity
Molecular Structure and Composition
3-Cyano-4,6-dichloro-2-methyl-5-phenylpyridine possesses a pyridine core with four distinct substituents. The compound has a cyano group at position 3, chlorine atoms at positions 4 and 6, a methyl group at position 2, and a phenyl ring at position 5. This arrangement creates a highly substituted pyridine scaffold with both electron-withdrawing and electron-donating groups, contributing to its distinctive chemical behavior and reactivity profile .
The molecular formula of the compound is C₁₃H₈Cl₂N₂, indicating the presence of 13 carbon atoms, 8 hydrogen atoms, 2 chlorine atoms, and 2 nitrogen atoms (one in the pyridine ring and one in the cyano group). This composition results in a molecular weight of 263.12 g/mol, as calculated by PubChem computational tools .
Chemical Identification Parameters
The compound is uniquely identified through several standardized chemical identifiers, which are essential for cross-referencing across databases and literature:
Physicochemical Properties
Physical Properties
The physical properties of 3-Cyano-4,6-dichloro-2-methyl-5-phenylpyridine determine its behavior in different environments and its potential applications. The key physical parameters of this compound are summarized in the following table:
The XLogP3-AA value of 4.2 indicates that the compound is relatively lipophilic, suggesting poor water solubility but good permeability through lipid bilayers. This property has implications for its potential pharmaceutical applications, as it may affect absorption, distribution, metabolism, and excretion (ADME) properties if considered as a drug candidate .
The absence of hydrogen bond donors (0) and the presence of only two hydrogen bond acceptors further contribute to its limited water solubility. These features also suggest that the compound may have difficulty forming strong intermolecular hydrogen bonds with water molecules, reinforcing its hydrophobic character .
Chemical Reactivity
The chemical reactivity of 3-Cyano-4,6-dichloro-2-methyl-5-phenylpyridine is influenced by the electronic effects of its substituents on the pyridine ring. The cyano group at position 3 is strongly electron-withdrawing, which can deactivate the pyridine ring toward electrophilic aromatic substitution but may enhance reactivity toward nucleophilic attack. The two chlorine atoms at positions 4 and 6 are also electron-withdrawing, further modifying the electronic distribution across the molecule.
Nomenclature and Synonyms
IUPAC Naming and Synonyms
The compound is known by several names, with the IUPAC name providing the most systematic description of its structure. The various names and synonyms associated with this compound include:
These alternative names reflect different approaches to describing the compound's structure, with some emphasizing the cyano group (as in "3-Cyano-4,6-dichloro-2-methyl-5-phenylpyridine") and others highlighting the pyridine-3-carbonitrile core (as in the IUPAC name) .
Synthetic Methods and Preparation
Synthetic Considerations
The synthesis of this compound likely requires careful control of reaction conditions due to the presence of multiple functional groups. Considerations might include:
-
Selective introduction of substituents to achieve the desired substitution pattern
-
Protection/deprotection strategies for sensitive functional groups
-
Optimization of reaction conditions to maximize yield and purity
-
Purification techniques suitable for separating the target compound from structural isomers or partially substituted intermediates
Drawing parallels from the synthesis of related compounds such as 4,6-dichloro-2-methylthio-5-nitro pyrimidine mentioned in search result , multi-step approaches involving sequential functionalization might be employed.
Structural Comparison with Related Compounds
Comparison with Methoxy Analog
One structurally related compound identified in the search results is 3-Cyano-4,6-dimethoxy-2-methyl-5-phenylpyridine (CAS: 127581-40-2), which differs from our target compound in having methoxy groups instead of chlorine atoms at positions 4 and 6 . A comparative analysis of these two compounds reveals important structural and property differences:
| Feature | 3-Cyano-4,6-dichloro-2-methyl-5-phenylpyridine | 3-Cyano-4,6-dimethoxy-2-methyl-5-phenylpyridine |
|---|---|---|
| Molecular Formula | C₁₃H₈Cl₂N₂ | C₁₅H₁₄N₂O₂ |
| Molecular Weight | 263.12 g/mol | 254.28 g/mol |
| Substituent at C-4 | Chloro (-Cl) | Methoxy (-OCH₃) |
| Substituent at C-6 | Chloro (-Cl) | Methoxy (-OCH₃) |
| Electronic Effect at C-4,6 | Electron-withdrawing | Electron-donating (through resonance) |
| Expected Solubility | Lower in polar solvents | Higher in polar solvents than dichloro analog |
| Expected Reactivity | More electrophilic pyridine ring | Less electrophilic pyridine ring |
This structural comparison highlights how substitution of the chlorine atoms with methoxy groups would significantly alter the electronic properties of the molecule. The electron-donating nature of methoxy groups contrasts with the electron-withdrawing character of chlorine atoms, likely resulting in different reactivity patterns, solubility profiles, and potential biological activities .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume